1-(2,4-Difluoro-6-hydroxyphenyl)ethanone
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-(2,4-Difluoro-6-hydroxyphenyl)ethan-1-one” is C8H6F2O2 . The molecular weight is 172.13 . The InChI code is 1S/C8H6F2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 .Physical and Chemical Properties Analysis
The compound has a predicted density of 1.346±0.06 g/cm3 . Its boiling point is predicted to be 235.5±35.0 °C . The compound is a powder at room temperature .Scientific Research Applications
Polymer Research
1-(2,4-Difluoro-6-hydroxyphenyl)ethan-1-one has been utilized in the synthesis of multicyclic poly(benzonitrile ethers). Silylated 1,1,1-tris(4-hydroxyphenyl)ethane was polycondensed with 2,4-difluorobenzonitrile, yielding soluble polyethers. These polyethers form multicyclic oligomers or polymers, indicating potential applications in advanced polymer research and production (Kricheldorf et al., 2005).
Liquid Crystalline Polyethers
This compound is involved in the synthesis of liquid crystalline polyethers. These polyethers, synthesized from various derivatives including 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one, demonstrate a range of transition temperatures and thermodynamic parameters. This suggests a potential application in materials science, especially in the field of liquid crystals (Percec & Zuber, 1992).
Fluorination Studies
Research on substituted (difluoroiodo)arenes includes reactions with 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one. These studies contribute to our understanding of fluorination processes, which are crucial in medicinal chemistry and material sciences (Gregorčič & Zupan, 1977).
Structural Analysis
In crystallography, 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one derivatives are studied for their molecular structure and bonding properties. These studies contribute to a deeper understanding of molecular interactions and can guide the synthesis of novel materials (Mohamed et al., 2012).
Organic Synthesis
This compound is involved in the synthesis of various organic compounds, including benzofuran derivatives. Understanding these synthesis pathways is essential for developing new pharmaceuticals and materials (Schofield et al., 1971).
Enantioselective Synthesis
1-(2,4-Difluoro-6-hydroxyphenyl)ethan-1-one is used in lipase-catalyzed transesterification processes. This research is significant for developing enantioselective synthetic methods, which are crucial in pharmaceutical manufacturing (Sakai et al., 2000).
Crystal Engineering
Research in crystal engineering utilizes derivatives of 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one. Studies on the hydrogen-bonded structure of these compounds contribute to the field of crystal engineering, which has applications in material science and drug design (Bényei et al., 1998).
Luminescence and Optical Properties
Research on the luminescence properties of derivatives of 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one contributes to the development of new materials for optoelectronics and sensors. These studies help understand how molecular structure affects luminescence and optical properties (Bukvetskii et al., 2013).
Advanced Materials Development
Research on 1,1-difluoro-1-alkenes, related to 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one, focuses on their use as electrolyte additives in lithium-ion batteries. This is crucial for the development of more efficient and stable batteries for electronic devices (Kubota et al., 2012).
Pharmaceuticals and Chemistry
The compound plays a role in the synthesis of antifungal triazoles, indicating its potential use in pharmaceutical research. Understanding its role in these syntheses can lead to the development of new antifungal drugs (Eto et al., 2000).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1-(2,4-difluoro-6-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)8-6(10)2-5(9)3-7(8)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZJLXWFVFPASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356999-25-1 | |
Record name | 1-(2,4-difluoro-6-hydroxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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